molecular formula C7H4F3I B1294960 4-Iodobenzotrifluoride CAS No. 455-13-0

4-Iodobenzotrifluoride

Cat. No.: B1294960
CAS No.: 455-13-0
M. Wt: 272.01 g/mol
InChI Key: SKGRFPGOGCHDPC-UHFFFAOYSA-N
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Description

4-Iodobenzotrifluoride, also known as 1-iodo-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C7H4F3I. It is a clear red to pink liquid with the odor of halogenated benzene. This compound is insoluble in water but miscible with organic solvents such as benzene, toluene, ethanol, ether, and halogenated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobenzotrifluoride can be synthesized through two primary methods:

Industrial Production Methods

Industrial production of this compound generally follows the direct iodination method due to its simplicity and lower environmental impact. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Iodobenzotrifluoride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing trifluoromethyl group. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .

Comparison with Similar Compounds

4-Iodobenzotrifluoride can be compared with other halogenated benzotrifluorides, such as:

This compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGRFPGOGCHDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060012
Record name lpha,alpha,alpha-Trifluoro-4-iodotoluene
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Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-13-0
Record name 1-Iodo-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-iodo-4-(trifluoromethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name lpha,alpha,alpha-Trifluoro-4-iodotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-4-iodotoluene
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Record name 4-Iodobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 4-Iodobenzotrifluoride play in the context of the copper-free Sonogashira cross-coupling reaction?

A1: this compound serves as a model electrophile in studies investigating the mechanism of the copper-free Sonogashira cross-coupling reaction []. By reacting it with various para-substituted phenylacetylenes in the presence of a Pd2(dba)3·CHCl3−AsPh3 catalyst system, researchers can analyze reaction kinetics and product formation to gain insights into the mechanistic pathways. This helps determine how the electronic nature of the alkyne influences the reaction rate and whether the reaction proceeds through a carbopalladation mechanism or alternative routes.

Q2: Can you elaborate on the degradation pathway of PhI(OAc)(CF3) and how this compound is involved?

A2: The hypervalent iodine reagent PhI(OAc)(CF3) is known to be highly reactive and prone to degradation []. Through ESI-MS and GC-MS analysis, researchers identified this compound as one of the major volatile products formed during this degradation process. The proposed mechanism suggests the formation of a PhICF3+ intermediate, which can then undergo further reactions to yield various products, including this compound. This highlights a potential side reaction that could impact the efficiency of reactions utilizing PhI(OAc)(CF3) as a trifluoromethylation reagent.

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